molecular formula C12H12N2O2S2 B4185452 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide

2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide

Cat. No. B4185452
M. Wt: 280.4 g/mol
InChI Key: NDXMPQZLNLETPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It is a member of the class of compounds known as thieno[3,2-d]pyrimidines, which have shown promise in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide is not fully understood, but it is thought to work by inhibiting certain enzymes or pathways involved in the growth and proliferation of cancer cells or the inflammatory response. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as cyclin-dependent kinases. It has also been found to inhibit the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. Additionally, it has shown promise in various disease models, making it a potentially useful tool for studying the mechanisms of these diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide. One area of interest is in the development of more potent analogs of the compound that may have improved therapeutic efficacy. Another area of interest is in the investigation of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully elucidate its mechanism of action and its potential use in the treatment of various diseases.

Scientific Research Applications

2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases. It has shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, as it has been found to have anti-inflammatory properties. Additionally, it has been investigated for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses.

properties

IUPAC Name

2-[(5-ethylthiophene-3-carbonyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-2-8-5-7(6-18-8)11(16)14-12-9(10(13)15)3-4-17-12/h3-6H,2H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXMPQZLNLETPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
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2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
Reactant of Route 6
2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide

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